3-[(4-Methylpentan-2-yl)oxy]propanoic acid
Description
Contextualization within Branched-Chain Ether-Acid Chemistry
3-[(4-Methylpentan-2-yl)oxy]propanoic acid is a member of the broad class of aliphatic ether-acids. Its structure is characterized by a propanoic acid moiety linked via an ether oxygen to a branched alkyl group, specifically a 4-methylpentan-2-yl group. This places it at the intersection of two important classes of organic compounds: carboxylic acids and ethers.
The defining features of this compound are:
An Ether Linkage: The C-O-C bond is generally stable and less reactive than many other functional groups. masterorganicchemistry.comlibretexts.org The ether linkage introduces a degree of flexibility into the molecule and influences its polarity and hydrogen bonding capabilities.
A Carboxylic Acid Group: This functional group is acidic and can participate in a variety of chemical reactions, including deprotonation, esterification, and amide bond formation. According to IUPAC nomenclature, the carboxylic acid group has a high priority, and thus the molecule is named as a derivative of propanoic acid. masterorganicchemistry.com
A Branched Alkyl Chain: The 4-methylpentan-2-yl group is a chiral, non-polar substituent. The branching in this chain can have significant effects on the physical properties of the molecule, such as its melting point, boiling point, and solubility, when compared to its straight-chain analogue.
The study of branched-chain fatty acids and their derivatives is an active area of research, as these compounds are found in various natural sources and can exhibit unique biological activities. aocs.org The introduction of an ether linkage to a branched-chain acid structure, as seen in this compound, creates a molecule with a distinct combination of hydrophilicity (from the carboxylic acid) and lipophilicity (from the branched alkyl group), which is a key consideration in biochemical and pharmaceutical research.
Overview of Foundational Principles Relevant to the Chemical Compound
The chemical behavior and properties of this compound are governed by fundamental principles of organic chemistry.
Nomenclature and Structure: The IUPAC name, this compound, systematically describes its structure. The parent chain is the three-carbon propanoic acid. The substituent at the 3-position is a (4-methylpentan-2-yl)oxy group. youtube.com The numbering of the pentyl chain starts from the carbon attached to the ether oxygen.
Interactive Data Table: Structural Details
| Feature | Description |
| Parent Acid | Propanoic acid |
| Substituent | (4-Methylpentan-2-yl)oxy |
| Position of Substituent | 3 |
| Key Functional Groups | Carboxylic acid, Ether |
| Chirality | The 2-position of the pentyl group and potentially the 2-position of the propanoic acid create chiral centers. |
Reactivity: The reactivity of this molecule is dominated by its two functional groups. The carboxylic acid can undergo typical reactions such as:
Acid-Base Reactions: It can donate a proton to a base to form a carboxylate salt.
Esterification: It can react with an alcohol in the presence of an acid catalyst to form an ester.
Reduction: It can be reduced to an alcohol using strong reducing agents.
The ether linkage is generally unreactive but can be cleaved under harsh conditions using strong acids like HBr or HI. masterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. masterorganicchemistry.comlibretexts.org
Stereochemistry: The presence of a chiral center at the second carbon of the 4-methylpentan-2-yl group means that this compound can exist as stereoisomers (enantiomers and diastereomers). The specific stereochemistry of the molecule can significantly influence its biological activity and its interactions with other chiral molecules.
Rationale and Significance of Investigating this compound
The investigation of novel chemical entities like this compound is driven by the potential for discovering new properties and applications. While specific research on this exact compound is not widely published, the rationale for its study can be inferred from research on structurally similar molecules, such as other propanoic acid derivatives.
Biochemical Probes: The combination of a polar head (carboxylic acid) and a non-polar, branched tail makes this molecule an interesting candidate for studying interactions with biological membranes and proteins.
Scaffolds for Synthesis: Propanoic acid derivatives are used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.govmdpi.com For instance, various 3-substituted propanoic acid derivatives have been explored for their antimicrobial and anticancer activities. nih.govmdpi.com
Material Science: The properties of ether-acids can be utilized in the development of new polymers, surfactants, and lubricants.
The synthesis of such molecules can often be achieved through methods like the Michael addition of an alcohol (4-methylpentan-2-ol) to an acrylic acid derivative, or via nucleophilic substitution of a 3-halopropanoic acid with the corresponding alkoxide. A general synthetic approach for a similar propionic acid is the reaction of dumasin with morpholine, followed by the addition of an acrylate (B77674) and subsequent hydrolysis. google.com
Interactive Data Table: Potential Areas of Research
| Research Area | Rationale |
| Medicinal Chemistry | The propanoic acid scaffold is present in numerous bioactive compounds. nih.govmdpi.com |
| Biochemical Studies | The amphiphilic nature of the molecule could be useful for studying protein-lipid interactions. |
| Materials Science | Potential as a monomer for specialty polymers or as a component in surfactant formulations. |
| Synthetic Chemistry | Serves as a model compound for developing new synthetic methodologies for ether-acids. |
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylpentan-2-yloxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(2)6-8(3)12-5-4-9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZLUSUYTUQNNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 4 Methylpentan 2 Yl Oxy Propanoic Acid
Established Synthetic Pathways Towards 3-[(4-Methylpentan-2-yl)oxy]propanoic acid
The construction of this compound can be achieved through several established synthetic strategies, primarily involving the formation of the ether bond.
Esterification and Etherification Reactions in Propanoic Acid Derivatives Synthesis
A primary route to this compound involves a two-step process starting from a suitable propanoic acid derivative.
One common method is the Michael addition of an alcohol to an activated acrylic acid derivative. researchgate.netresearchgate.net In this approach, 4-methylpentan-2-ol is added to a derivative such as ethyl acrylate (B77674). This reaction is typically catalyzed by a base or a phosphine (B1218219) nucleophile. researchgate.net The resulting ester, ethyl 3-[(4-methylpentan-2-yl)oxy]propanoate, is then hydrolyzed under acidic or basic conditions to yield the target carboxylic acid. The choice of catalyst and reaction conditions can be optimized to achieve high yields. researchgate.net
Alternatively, the Williamson ether synthesis provides another robust pathway. masterorganicchemistry.comyoutube.comlibretexts.org This method involves the reaction of the sodium salt of 4-methylpentan-2-ol (the alkoxide) with a 3-halopropanoic acid ester, such as ethyl 3-bromopropanoate. masterorganicchemistry.com The alkoxide, a potent nucleophile, displaces the halide in an SN2 reaction to form the ether linkage. masterorganicchemistry.comyoutube.com Subsequent hydrolysis of the ester group affords the final product. A strong base like sodium hydride is often used to generate the alkoxide from the alcohol. youtube.comyoutube.com
Table 1: Comparison of Synthetic Pathways to this compound
| Method | Reactants | Key Intermediates | General Conditions | Advantages | Disadvantages |
| Michael Addition | 4-Methylpentan-2-ol, Ethyl acrylate | Ethyl 3-[(4-methylpentan-2-yl)oxy]propanoate | Base or phosphine catalyst, room or elevated temperature researchgate.net | Atom economical, milder conditions often possible. | May require subsequent hydrolysis step. |
| Williamson Ether Synthesis | 4-Methylpentan-2-ol, Ethyl 3-bromopropanoate | Sodium 4-methylpentan-2-oxide | Strong base (e.g., NaH), aprotic solvent (e.g., THF, DMSO) masterorganicchemistry.commsu.edu | Versatile and widely applicable for ether synthesis. francis-press.com | Use of strong bases, potential for elimination side reactions. masterorganicchemistry.com |
Stereoselective and Enantioselective Approaches to this compound Synthesis
The 4-methylpentan-2-yl moiety contains a stereocenter, meaning that this compound can exist as different stereoisomers. The synthesis of specific stereoisomers requires enantioselective or stereoselective methods.
If starting with an enantiomerically pure form of 4-methylpentan-2-ol, the Williamson ether synthesis, being an SN2 reaction, will proceed with inversion of configuration if the chiral center were the site of substitution. However, in this case, the substitution occurs on the propanoic acid derivative, so the stereochemistry of the alcohol is retained.
For the Michael addition, the development of asymmetric catalysis has enabled the enantioselective addition of nucleophiles to α,β-unsaturated compounds. buchler-gmbh.comnih.govmdpi.com Chiral catalysts, such as those based on cinchona alkaloids or chiral thioureas, can be employed to control the stereochemical outcome of the addition of 4-methylpentan-2-ol to an acrylate. buchler-gmbh.commdpi.com This approach can provide access to specific enantiomers of the final product with high enantiomeric excess. buchler-gmbh.com The use of whole-cell biocatalysts, such as strains of Rhodococcus, has also been explored for the enantioselective Michael addition of water, demonstrating the potential for enzymatic approaches in similar transformations. nih.gov
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of ethers and carboxylic acids is an area of active research. alfa-chemistry.comgoogle.com For the synthesis of this compound, several strategies can be employed to improve its environmental footprint.
One key principle is the use of catalytic rather than stoichiometric reagents. sciepub.com For instance, catalytic amounts of a base or phosphine in the Michael addition are preferable to the stoichiometric use of a strong base in the Williamson ether synthesis. researchgate.netmasterorganicchemistry.com There is also ongoing research into developing more environmentally friendly catalysts for ether synthesis. numberanalytics.com
Solvent choice is another critical factor. The development of solvent-free reaction conditions or the use of greener solvents like water or supercritical CO₂ can significantly reduce waste and environmental impact. google.comacs.org For example, the Michael addition of alcohols to activated alkenes has been successfully performed in water using sodium carbonate as a promoter, offering an economical and environmentally friendly approach. researchgate.net Furthermore, innovative methods such as microwave-assisted or sonochemical reactions can lead to increased energy efficiency and reduced reaction times. alfa-chemistry.com
Novel Derivatization Strategies and Functional Group Interconversions of this compound
The presence of both a carboxylic acid and a branched alkyl ether moiety allows for a wide range of derivatization strategies.
Synthesis of Advanced Esters and Amides from the Carboxylic Acid Moiety
The carboxylic acid group is readily converted into a variety of other functional groups, most notably esters and amides. thermofisher.com
Esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst, a classic Fischer esterification. youtube.com For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used. youtube.com A variety of alcohols can be used to produce a library of ester derivatives. nih.gov
Amide synthesis is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with an amine. organic-chemistry.org Alternatively, direct amidation can be achieved using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or boric acid-based catalysts, which offer milder reaction conditions and are often more atom-economical. sciepub.comorganic-chemistry.orgnih.gov A wide array of primary and secondary amines can be used to generate a diverse set of amide derivatives. organic-chemistry.orgnih.gov
Table 2: Selected Derivatization Reactions of the Carboxylic Acid Moiety
| Reaction | Reagents | Product Type | General Conditions |
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester | Reflux in excess alcohol youtube.com |
| Amidation | Amine, Coupling agent (e.g., EDC, B(OCH₂CF₃)₃) | Amide | Mild conditions, often at room temperature organic-chemistry.orgnih.gov |
Modifications of the 4-Methylpentan-2-yl Moiety for Research Purposes
While modifications to the propanoic acid portion are more straightforward, the 4-methylpentan-2-yl moiety can also be altered, although this often requires more complex synthetic strategies. The modification of alkyl side chains is an area of interest for tuning the physical and material properties of molecules. science.govacs.org
Selective functionalization of the alkyl chain, for instance, through radical halogenation, could introduce a handle for further chemical transformations. However, achieving high selectivity can be challenging due to the presence of multiple C-H bonds.
A more controlled approach would involve synthesizing the target molecule from already functionalized derivatives of 4-methylpentan-2-ol. For example, starting with a 4-methylpentan-2-ol derivative that contains an additional functional group on the alkyl chain would allow for the synthesis of more complex analogs of this compound. This approach offers greater control over the final structure and is often preferred for the synthesis of specifically designed molecules for research purposes. acs.org
Information regarding catalytic transformations of this compound is not available in the public domain.
Extensive searches of scientific databases, patent literature, and scholarly articles have yielded no specific information on the catalytic approaches for selective transformations of the compound this compound.
While research exists for other derivatives of propanoic acid, no studies detailing the catalytic reactions, such as hydrogenation, oxidation, or other selective transformations, specifically involving this compound could be identified. The performed searches included queries for its synthesis, reactions, and any patents mentioning the compound, none of which provided relevant results for the requested topic.
Consequently, the generation of an article section on the "Catalytic Approaches for Selective Transformations of this compound," complete with data tables and detailed research findings, is not possible due to the absence of foundational research data in publicly accessible sources.
Biochemical and Metabolic Pathway Research Pertaining to 3 4 Methylpentan 2 Yl Oxy Propanoic Acid Non Human Focus
Enzymatic Formation and Degradation Mechanisms in Model Biological Systems (e.g., microbial, plant, in vitro enzymatic assays)
No information was found on the enzymes or microbial systems capable of synthesizing or degrading 3-[(4-Methylpentan-2-yl)oxy]propanoic acid. Research in this area would be necessary to understand how this compound might be formed or broken down in nature.
Role of this compound in Biosynthetic Pathways of Non-Human Organisms
There is no available data to suggest that this compound serves as an intermediate or precursor in any known biosynthetic pathways in non-human organisms.
Metabolic Flux Analysis and Tracing Studies Involving this compound in Cell Cultures or Microorganisms
No metabolic flux analyses or isotopic tracing studies involving this compound in microorganisms or cell cultures have been published. Such studies would be crucial for quantifying the flow of this molecule through metabolic networks.
Interactions with Subcellular Components and Macromolecules (e.g., protein binding, membrane partitioning studies)
There is a lack of research on the interaction of this compound with proteins, cellular membranes, or other macromolecules in non-human systems.
Table of Chemical Compounds
Since no article content could be generated, a table of mentioned compounds is not applicable.
Investigation of Biological Activities and Underlying Mechanisms of this compound (In Vitro and Non-Human In Vivo Models)
Following a comprehensive review of available scientific literature, it has been determined that there is currently no published research data available for the specific chemical compound This compound concerning its biological activities and underlying mechanisms in in vitro and non-human in vivo models.
Extensive searches for studies related to this compound did not yield any specific information on the following topics:
Investigation of Biological Activities and Underlying Mechanisms of 3 4 Methylpentan 2 Yl Oxy Propanoic Acid in Vitro and Non Human in Vivo Models
Mechanistic Elucidation of Observed Biological Phenomena:As no biological phenomena have been observed or reported, there are no mechanistic studies at a molecular level.
Due to the absence of any research findings for 3-[(4-Methylpentan-2-yl)oxy]propanoic acid, no data tables or detailed research findings can be provided.
Advanced Analytical Methodologies for Research Quantification and Detection of 3 4 Methylpentan 2 Yl Oxy Propanoic Acid
Development and Validation of Chromatographic Techniques for Complex Sample Matrices
The analysis of 3-[(4-Methylpentan-2-yl)oxy]propanoic acid in complex environmental or biological extracts demands highly sensitive and selective chromatographic methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the principal techniques for such trace analysis.
Gas Chromatography-Mass Spectrometry (GC-MS):
Due to the low volatility and high polarity of the carboxylic acid group, direct GC-MS analysis of this compound results in poor peak shape and low sensitivity. restek.com Therefore, derivatization is an essential step to convert the polar carboxylic acid into a more volatile and thermally stable ester. restek.comcolostate.edu
Common derivatization strategies include alkylation and silylation. colostate.edusigmaaldrich.com
Alkylation (Esterification): Reagents such as BF₃-methanol or pentafluorobenzyl bromide (PFBBr) can be used. PFBBr derivatization is particularly effective for creating derivatives with high electron affinity, which are ideal for sensitive detection using electron capture negative ionization (ECNI) mass spectrometry. nih.gov A typical reaction involves incubating the extracted sample with PFBBr at 60°C for 60-90 minutes. nih.gov
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst (e.g., 1% TMCS) are highly effective. sigmaaldrich.comusherbrooke.ca This reaction replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group, increasing volatility. sigmaaldrich.com
Once derivatized, the compound can be analyzed on a mid-polarity capillary column, such as a DB-225ms or similar cyano-based phase, which provides good separation for fatty acid methyl esters and other derivatized acids. nih.gov The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS offers the advantage of analyzing the compound without derivatization, although derivatization can still be employed to improve chromatographic retention and ionization efficiency. nih.govnih.gov Direct analysis of the underivatized acid is challenging on standard C18 reversed-phase columns due to its polarity, leading to poor retention. nih.gov
To overcome this, several approaches can be taken:
Derivatization: Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used. nih.govnih.gov This derivatization adds a non-polar moiety, significantly improving retention on a reversed-phase column and enhancing ionization in positive mode electrospray ionization (ESI). universiteitleiden.nl
Alternative Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that provides better retention for polar compounds.
Ion-Pairing Chromatography: The addition of an ion-pairing agent to the mobile phase can improve the retention of the anionic carboxylate on a reversed-phase column.
For detection, tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. researchgate.net This involves monitoring a specific precursor ion to product ion transition. For this compound, analysis would typically be performed in negative ESI mode, monitoring the deprotonated molecule [M-H]⁻ as the precursor ion.
Method Validation:
A developed chromatographic method must be rigorously validated. The table below outlines typical validation parameters for a hypothetical LC-MS/MS method for this compound in a biological matrix.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | > 0.99 | 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 1.5 ng/mL |
| Accuracy (% Bias) | Within ±15% | -5.2% |
| Precision (%RSD) | < 15% | 8.5% |
| Recovery (%) | Consistent and reproducible | 92% |
| Matrix Effect (%) | 80-120% | 95% |
Application of Advanced Spectroscopic Approaches for Structural Elucidation within Research Contexts
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. researchgate.netcore.ac.uk
High-Resolution and Multi-Dimensional NMR:
¹H NMR: This technique provides information on the chemical environment of protons. For this compound, characteristic signals would include:
Protons on carbons adjacent to the ether oxygen, which would be shifted downfield (typically 3.4-4.5 ppm). libretexts.org
Protons alpha to the carbonyl group of the propanoic acid moiety (around 2.2-2.6 ppm).
Signals corresponding to the methyl and methylene (B1212753) groups of the 4-methylpentan-2-yl fragment.
¹³C NMR: This provides information on the carbon skeleton. Key signals would include:
The carbonyl carbon of the carboxylic acid (typically 170-185 ppm).
Carbons bonded to the ether oxygen (typically 50-80 ppm). libretexts.org
Aliphatic carbons of the branched side chain.
2D NMR (COSY, HSQC, HMBC): These techniques are essential for confirming the connectivity. core.ac.ukslideshare.net
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, establishing the connectivity within the propanoic acid and the 4-methylpentan-2-yl fragments separately.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting the fragments. It would show long-range correlations (2-3 bonds) between the protons on the C2 of the pentanyl group and the carbon of the ether-linked methylene group of the propanoic acid, and vice-versa, confirming the ether linkage. core.ac.uk
Chiroptical Spectroscopy for Stereochemical Assignments:
The 4-methylpentan-2-yl group contains a chiral center at the C2 position. Therefore, this compound exists as a pair of enantiomers.
Chiral Chromatography: The most direct way to resolve and quantify the enantiomers is through chiral chromatography. This can be achieved using a chiral stationary phase (CSP) in either HPLC or GC. jiangnan.edu.cn For a carboxylic acid, a CSP based on a macrocyclic glycopeptide like teicoplanin or a cyclodextrin (B1172386) derivative could be effective for enantioseparation in liquid chromatography. nih.govmdpi.com
Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy could be used to analyze the purified enantiomers. While predicting the CD spectrum ab initio is complex, it can be used to distinguish between the enantiomers once they are separated.
Design and Development of Biosensors and Chemo-sensors for Research Applications
For rapid and potentially real-time detection of this compound in research settings, custom-designed biosensors or chemosensors offer a promising alternative to chromatography.
Electrochemical Biosensor Design:
A plausible design for a biosensor would be an amperometric or potentiometric device. The design would focus on recognizing the carboxylic acid headgroup.
Recognition Element: An enzyme that interacts with short-chain carboxylic acids could be employed. While a specific enzyme for this exact molecule is unlikely, a known carboxylate-recognizing enzyme could be used. researchgate.net Alternatively, a synthetic receptor, such as a molecularly imprinted polymer (MIP), could be created for higher specificity.
Transducer: The recognition element would be immobilized on an electrode surface. To enhance the signal, the electrode could be modified with nanomaterials like gold nanoparticles (AuNPs) or carbon nanotubes (CNTs). patsnap.comnih.gov These materials increase the surface area and improve electron transfer kinetics. nih.govmdpi.com
Detection Principle: The binding of the target analyte to the recognition element would cause a measurable change in the electrochemical signal (e.g., current or potential). For an enzyme-based sensor, this could be the inhibition or modulation of the enzyme's catalytic activity, which is then transduced into an electrical signal. researchgate.net
Chemosensor Approach:
A chemosensor could be developed based on a change in optical properties. For example, a fluorescent probe that is quenched or enhanced upon binding to the carboxylic acid group of the analyte could be synthesized. The probe could be designed to have a specific binding pocket that accommodates the branched alkyl ether side chain, lending it selectivity.
Sample Preparation Strategies for Diverse Research Matrices
Effective sample preparation is critical to remove interfering substances from complex matrices and to concentrate the analyte before instrumental analysis. nasa.gov
Extraction from Complex Samples:
For extracting a polar compound like this compound from aqueous samples (e.g., environmental water or deproteinized biological fluids), solid-phase extraction (SPE) is the method of choice. mdpi.comresearchgate.net
Sorbent Selection: A polymeric reversed-phase sorbent, such as a styrene-divinylbenzene polymer (e.g., Strata-X) or an Oasis HLB, would be suitable. These sorbents are effective at retaining moderately polar organic compounds from water. mdpi.comwindows.net For this analyte, which has both polar and non-polar character, these sorbents provide balanced retention.
SPE Protocol: A typical SPE procedure would involve the following steps:
Conditioning: The cartridge is conditioned with an organic solvent (e.g., methanol) followed by water to activate the sorbent.
Loading: The aqueous sample, typically acidified to a pH of ~2-3 to ensure the carboxylic acid is in its neutral, protonated form, is passed through the cartridge. This enhances retention on the reversed-phase sorbent.
Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove highly polar interferences like salts.
Elution: The target analyte is eluted from the cartridge with a small volume of a strong organic solvent, such as methanol, acetonitrile, or ethyl acetate.
This eluate can then be concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis or subjected to derivatization for GC-MS analysis. awi.de
Derivatization for Enhanced Detection:
As mentioned in section 5.1, derivatization is often a key part of the sample preparation strategy, especially for GC-MS. The table below summarizes common derivatization agents and their application for this analyte.
| Derivatization Agent | Target Functional Group | Resulting Derivative | Analytical Advantage |
| BSTFA + 1% TMCS | Carboxylic Acid (-COOH) | Trimethylsilyl (TMS) Ester | Increases volatility for GC analysis. sigmaaldrich.comusherbrooke.ca |
| BF₃-Methanol | Carboxylic Acid (-COOH) | Methyl Ester | Increases volatility for GC analysis. restek.com |
| PFBBr | Carboxylic Acid (-COOH) | Pentafluorobenzyl (PFB) Ester | Excellent for high-sensitivity GC-ECNI-MS. nih.gov |
| 3-NPH / EDC | Carboxylic Acid (-COOH) | 3-Nitrophenylhydrazone | Improves retention and ionization for LC-MS/MS. nih.govnih.gov |
Computational and Theoretical Studies on 3 4 Methylpentan 2 Yl Oxy Propanoic Acid
Quantum Chemical Calculations for Molecular Conformation, Electronic Structure, and Reactivity Prediction
No dedicated studies employing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, were found for 3-[(4-Methylpentan-2-yl)oxy]propanoic acid. Such studies would be essential for determining its lowest energy conformation, bond lengths, and angles. Furthermore, calculations of its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are not present in the available literature. Consequently, theoretical data on its molecular electrostatic potential (MEP) and predicted reactivity are absent.
Molecular Dynamics Simulations of this compound Interactions with Biomolecules or Solvents
There is no published research detailing the use of molecular dynamics (MD) simulations to investigate the behavior of this compound. As a result, there are no findings on its dynamic interactions with various solvents, which would reveal information about its solvation shell and conformational flexibility. Similarly, studies simulating its binding modes and interaction energies with specific biomolecular targets like proteins or nucleic acids are not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological or Chemical Properties (non-clinical endpoint focus)
A comprehensive search did not yield any Quantitative Structure-Activity Relationship (QSAR) models that include this compound in their dataset. Therefore, there are no established models to predict its physicochemical properties (e.g., solubility, logP) or other non-clinical endpoints based on its molecular structure.
Reaction Mechanism Elucidation and Transition State Analysis via Computational Chemistry
Computational investigations into the reaction mechanisms involving this compound have not been reported. This includes the elucidation of synthetic pathways, such as its formation via Michael addition or etherification, and the associated transition state structures and energy barriers. Without such studies, a theoretical understanding of its reactivity and potential synthetic routes remains unexplored.
Cheminformatics Approaches to Library Design and Virtual Screening for Novel Derivatives
There is no evidence of this compound being used as a scaffold in cheminformatics for the design of compound libraries. Furthermore, no virtual screening campaigns have been published that utilize this molecule as a starting point to identify structurally similar compounds with potentially novel properties.
Environmental Fate and Ecological Research Perspectives of 3 4 Methylpentan 2 Yl Oxy Propanoic Acid
Biodegradation Pathways and Kinetics in Diverse Environmental Systems (e.g., soil, water, sediment, microbial consortia)
Direct studies on the biodegradation of 3-[(4-Methylpentan-2-yl)oxy]propanoic acid are not available. However, insights can be drawn from its potential precursors and related compounds. The alkyl portion, 4-methylpentan-2-ol (also known as methyl isobutyl carbinol or MIBC), is reported to be readily biodegradable. One study demonstrated 94% biodegradation of MIBC over 20 days. oecd.org It is plausible that microbial communities in soil and water possess the enzymatic capabilities to degrade the alkyl chain of the molecule.
The propanoic acid moiety is a simple short-chain fatty acid and is generally expected to be readily biodegradable. The ether linkage, however, can present a greater challenge for microbial degradation compared to simple esters or alkyl chains. Studies on other ether carboxylic acids, such as those used as surfactants, indicate that biodegradability can be influenced by factors like the length of the alkyl chain and the degree of ethoxylation. For some ether carboxylate surfactants, increased alkyl chain length has been associated with decreased rates of mineralization. researchgate.net
Furthermore, research on aminopolycarboxylic acids (APCAs) highlights that the ability to form stable complexes with metal ions can significantly influence their environmental fate and bioavailability for microbial degradation. researchgate.netoup.com While this compound is not an APCA, its carboxylic acid group can interact with metals in the environment, potentially affecting its degradation.
A study on the biodegradation of 2-methylpentane (B89812) under anaerobic, sulfate-reducing conditions in fluid fine tailings showed that it was partially degraded over a long incubation period of approximately 1100 days. cdnsciencepub.comnih.gov This suggests that the branched C6 structure, similar to the alkyl portion of the target compound, can be recalcitrant under certain conditions.
Occurrence and Distribution in Non-Human Ecosystems (e.g., aquatic environments, terrestrial biota)
There is no available data on the occurrence or distribution of this compound in the environment. Its potential distribution can be inferred from the physicochemical properties of its structural components. The precursor, 4-methyl-2-pentanol (B46003), has high water solubility and a low estimated soil adsorption coefficient, suggesting that if it is present in the environment and does not volatilize, it may leach to groundwater or undergo runoff. ornl.gov
The carboxylic acid group of the target compound would likely increase its water solubility compared to the parent alcohol and would exist in its anionic (carboxylate) form at typical environmental pH values. This would further enhance its mobility in water and limit its partitioning to sediment and biota. However, a low bioaccumulation potential is generally expected for compounds with such characteristics. For example, 4-methyl-2-pentanol is expected to have a low bioaccumulation potential based on its partition coefficient. oecd.org
Ecotoxicological Investigations in Non-Target Organisms (e.g., aquatic invertebrates, plants, microorganisms)
Specific ecotoxicological data for this compound are not available. However, data on its potential precursor, 4-methyl-2-pentanol (MIBC), and general information on ether carboxylic acids can provide some context.
For MIBC, the following ecotoxicity values have been reported:
Fish: 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) is 359 mg/L. oecd.org
Aquatic Invertebrates: 48-hour EC50 for Daphnia magna is 337 mg/L. oecd.org
Algae: 96-hour EC50 for growth rate of Pseudokirchneriella subcapitata is 334 mg/L. oecd.org
These values suggest that MIBC has a relatively low acute toxicity to aquatic organisms.
Research on other ether carboxylic derivative surfactants has shown that their toxicity is related to the length of the hydrophobic alkyl chain and the degree of ethoxylation, with lower toxicity generally associated with shorter alkyl chains. researchgate.netresearchgate.net Another study on a series of carboxylic acids indicated that subtle variations in molecular structure can significantly influence their potential to cause hepatotoxicity in liver cells. nih.gov
Given this information, it can be inferred that this compound would likely exhibit low to moderate toxicity. However, direct testing is necessary to determine its specific ecotoxicological profile.
Future Research Directions and Emerging Paradigms for 3 4 Methylpentan 2 Yl Oxy Propanoic Acid
Integration with Systems Biology and Metabolomics Research for Comprehensive Understanding
The biological significance of 3-[(4-Methylpentan-2-yl)oxy]propanoic acid, if any, remains largely uncharacterized. A systems-level approach, integrating metabolomics and systems biology, offers a powerful paradigm for elucidating its role in biological networks. drugtargetreview.comfrontiersin.orgnih.gov Such methodologies move beyond single-target analyses to provide a holistic view of how a compound interacts with and influences an entire biological system. drugtargetreview.comacs.org
Future research could focus on introducing the compound to various cell cultures (e.g., microbial, plant, or mammalian) and employing untargeted metabolomics to monitor global changes in the cellular lipidome and other metabolic pathways. nih.govahajournals.org Given its structure as an ether lipid, it is plausible that it could interfere with or participate in ether lipid metabolism, which is crucial for membrane structure and cell signaling. creative-proteomics.comnih.govwikipedia.org Ether lipids are known to be involved in diverse biological functions, including acting as antioxidants and participating in signaling cascades. creative-proteomics.comwikipedia.org Altered ether lipid metabolism has been associated with a range of diseases, making this a critical area of investigation. creative-proteomics.comnih.gov
Systems biology can then be used to model the data generated from metabolomics, transcriptomics, and proteomics experiments. drugtargetreview.comfrontiersin.orgscispace.com This could reveal previously unknown metabolic pathways involving the compound, identify protein targets, and predict systemic effects. drugtargetreview.comnih.gov For instance, by tracking the metabolic fate of an isotopically labeled version of this compound, researchers could map its biotransformation and integration into cellular components, providing a comprehensive understanding of its biological impact.
Table 1: Potential Systems Biology & Metabolomics Research Focus
| Research Area | Objective | Methodology | Potential Outcome |
|---|---|---|---|
| Metabolic Profiling | Identify how the compound alters the cellular metabolome. | LC-MS/GC-MS-based untargeted metabolomics on treated cell lines. | Discovery of affected metabolic pathways (e.g., lipid metabolism). |
| Lipidomics Analysis | Specifically investigate the impact on ether lipid synthesis and signaling. | Targeted lipidomics focusing on plasmalogens and other ether lipids. creative-proteomics.comnih.gov | Understanding of its role as a potential modulator of membrane composition and signaling. |
| Fluxomics | Trace the metabolic fate of the compound within a cell. | Stable Isotope Labeling followed by mass spectrometry. | Mapping of its catabolic and anabolic pathways. |
| Integrated 'Omics' | Build a comprehensive model of the compound's biological interactions. | Combining metabolomics, proteomics, and transcriptomics data. frontiersin.org | Identification of key protein targets and gene regulatory networks. |
Potential Applications in Materials Science and Polymer Chemistry as a Monomer or Building Block
The bifunctional nature of this compound, possessing both a reactive carboxylic acid group and a flexible ether-linked side chain, makes it an intriguing candidate for polymer synthesis. Carboxylic acids and their derivatives, such as acrylic acid (propenoic acid), are foundational monomers in the polymer industry. essentialchemicalindustry.orgresearchgate.net
This compound could be explored as a novel monomer or co-monomer in polymerization reactions. The carboxylic acid can be readily converted into other functional groups, such as esters or amides, which can then undergo polymerization. researchgate.netresearchgate.net For example, its ester derivatives could be used in addition polymerization to create acrylic-type polymers. essentialchemicalindustry.org The presence of the 4-methylpentan-2-yl group is expected to impart specific properties to the resulting polymer, such as increased hydrophobicity, lower glass transition temperature (increased flexibility), and potentially unique solubility characteristics compared to polymers made from simpler propanoic acid derivatives.
Furthermore, its structure is analogous to monomers used in the synthesis of biodegradable polymers. acs.org Research could investigate its potential in creating novel polyesters or polyamides with tailored degradation profiles, driven by the bulky, hydrophobic side chain. These materials could find applications in specialized coatings, adhesives, or as matrices for controlled-release applications.
Table 2: Polymer Science Research Opportunities
| Polymer Type | Potential Monomer Form | Anticipated Polymer Property | Potential Application |
|---|---|---|---|
| Acrylic Polymers | Vinyl 3-[(4-methylpentan-2-yl)oxy]propanoate | Increased hydrophobicity, tunable refractive index. | Specialty paints, varnishes, and optical coatings. essentialchemicalindustry.org |
| Polyesters | Used in polycondensation with diols. | Enhanced flexibility, controlled biodegradability. | Biodegradable plastics, soft-segment in block copolymers. acs.org |
| Polyamides | Used in polycondensation with diamines. | Modified thermal properties, altered solvent resistance. | High-performance fibers and specialty engineering plastics. |
Exploration in Agrochemistry Beyond Direct Biocidal Activity (e.g., signaling molecules, biostimulants)
While many related structures, such as phenoxy carboxylic acids, are known herbicides, the future of agrochemical research is trending towards more nuanced modes of action. encyclopedia.pub There is significant potential for this compound to function beyond direct biocidal activity, for instance, as a plant biostimulant or a signaling molecule. Low molecular weight carboxylic acids are known to be involved in crucial plant processes, including nutrient uptake and stress alleviation. frontiersin.orgcarbotecnia.com
Research could investigate the compound's effect on plant growth, root development, and nutrient acquisition at sub-lethal concentrations. frontiersin.orgnih.gov The carboxylic acid moiety is a key functional group responsible for the biostimulant activity of many humic substances. frontiersin.orgnih.gov It is plausible that this compound could mimic natural plant growth regulators or signaling molecules, such as ethylene (B1197577) or auxin analogues, which also feature carboxylic acid groups or are derived from related precursors. nih.gov Studies have shown that volatile organic compounds containing ether linkages can induce defense gene expression and phytohormone production in plants. nih.gov
Future experiments would involve treating various crop species with the compound and monitoring key physiological and biochemical markers, such as root architecture, chlorophyll (B73375) content, enzymatic activity, and tolerance to abiotic stressors like drought or salinity. frontiersin.org This could open up applications for the compound as a novel biostimulant, enhancing crop yield and resilience in a more sustainable manner than traditional pesticides.
Advanced Synthetic Methodologies (e.g., flow chemistry, photocatalysis, electrochemistry) for Efficient Production
To facilitate broader research and potential commercialization, the development of efficient, scalable, and sustainable synthetic routes is paramount. Traditional synthetic methods may be effective at the lab scale but often rely on harsh conditions or expensive reagents. researchgate.netrsc.org Modern synthetic organic chemistry offers several promising alternatives.
Electrochemistry : Electrosynthesis represents a greener approach, using electrons as the primary reagent. acs.org The anodic oxidation of carboxylic acids (the Kolbe reaction) is a well-established method for forming C-C bonds, but other electrochemical transformations of carboxylic acids are also possible. researchgate.netacs.orggre.ac.uk Alternatively, electrocarboxylation, which involves the fixation of CO2, could be explored as a route to synthesize the carboxylic acid moiety itself under mild conditions. beilstein-journals.org
Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for forming a variety of chemical bonds under mild conditions. acs.orgnih.gov This technology could be applied to the formation of the ether linkage (C-O bond) in the molecule's structure. researchgate.netresearchgate.netorganic-chemistry.orgrsc.org Photocatalytic methods could offer high selectivity and functional group tolerance, potentially reducing the number of steps required for synthesis and minimizing waste. acs.orgnih.gov
Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to batch production. Developing a flow process for the synthesis of this compound would enable safer handling of reactive intermediates and facilitate easier scale-up for industrial production, should a viable application be discovered.
Interdisciplinary Research Opportunities Involving this compound
The full potential of this compound can best be realized through collaborative, interdisciplinary research. The distinct research avenues described above are not mutually exclusive and would benefit significantly from integration.
Table 3: Interdisciplinary Collaboration Scenarios
| Collaborating Fields | Research Goal | Rationale |
|---|---|---|
| Synthetic Chemistry & Polymer Science | Design and synthesize novel functional polymers. | Chemists can use advanced methods (electrochemistry, photocatalysis) to create high-purity monomers for polymer scientists to create materials with unique properties (e.g., hydrophobicity, flexibility). essentialchemicalindustry.orgrsc.org |
| Agrochemistry & Plant Biology | Develop and validate novel biostimulants. | Agrochemists can synthesize derivatives while plant biologists test their effects on plant signaling, growth, and stress response at a molecular level. frontiersin.orgnih.gov |
| Metabolomics & Medicinal Chemistry | Investigate potential therapeutic or diagnostic applications. | Metabolomics can identify biological pathways affected by the compound, guiding medicinal chemists to design analogues with enhanced activity or specificity for disease-related targets. nih.govcreative-proteomics.com |
| Computational Biology & Materials Science | Predict material properties and biological interactions. | Computational models can predict how the monomer's structure will influence polymer characteristics and how the molecule might dock with protein targets, guiding experimental efforts in both fields. frontiersin.org |
By fostering these collaborations, the scientific community can create a synergistic research program. For example, insights from metabolomics studies could inform the design of new agrochemicals, while advances in polymer science could provide novel matrices for their controlled release. Such an integrated approach will be essential to comprehensively explore the scientific landscape and unlock the latent value of this compound.
Q & A
Q. What established synthetic routes are available for 3-[(4-Methylpentan-2-yl)oxy]propanoic acid, and what key reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves Williamson ether synthesis to form the ether linkage between the propanoic acid backbone and the 4-methylpentan-2-yl group. Key steps include:
Alkylation of propanoic acid derivatives : React 3-hydroxypropanoic acid with 4-methylpentan-2-yl halide (e.g., bromide or chloride) under basic conditions (e.g., NaOH/KOH in ethanol).
Oxidation of intermediates : If starting from a propanol precursor, use oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent to convert the alcohol to the carboxylic acid .
Purification : Column chromatography or recrystallization to isolate the product.
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions .
Q. How is the structure of this compound confirmed using spectroscopic methods?
Methodological Answer: A combination of NMR, IR, and mass spectrometry is critical:
¹H NMR :
- Ether linkage (CH₂-O-CH) : Peaks at δ 3.4–3.7 ppm (multiplet for the methylpentan-2-yl group).
- Carboxylic acid proton : Broad peak at δ 10–12 ppm (diminished if derivatized as a methyl ester).
- Branching confirmation : Splitting patterns for the 4-methylpentan-2-yl group (e.g., δ 1.0–1.2 ppm for terminal methyl groups) .
IR Spectroscopy :
- Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid).
- C-O-C stretch at ~1100 cm⁻¹ confirms ether linkage.
Mass Spectrometry (MS) :
- Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~188 g/mol).
- Fragmentation patterns to validate the branched alkyl chain .
Q. Table 1: Predicted NMR Data for Key Protons
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic acid (-COOH) | 10.5–12.0 | Broad |
| CH₂-O-CH (ether) | 3.4–3.7 | Multiplet |
| CH(CH₃)₂ (branch) | 1.0–1.2 | Doublet |
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer: Contradictions often arise from variability in assay conditions or impurity profiles. To address this:
Standardize Assays :
- Use validated cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and control for passage number.
- Replicate dose-response curves across multiple labs .
Impurity Analysis :
- Employ HPLC or LC-MS to quantify synthetic byproducts (e.g., unreacted alkyl halides or oxidation intermediates). Reference impurity standards (e.g., ) for calibration .
Mechanistic Studies :
- Conduct target-specific assays (e.g., COX-2 inhibition for anti-inflammatory claims) rather than broad phenotypic screens.
Q. What systematic approaches optimize reaction parameters for scalable synthesis of this compound?
Methodological Answer: Use Design of Experiments (DOE) to evaluate critical factors:
Variables :
- Temperature (40–100°C), solvent polarity (ethanol vs. DMF), catalyst loading (0–5 mol%).
Response Surface Methodology (RSM) :
- Model interactions between variables to maximize yield.
- Prioritize solvent polarity and temperature based on preliminary screening .
Q. Case Study :
- reports >80% yield using ethanol at 70°C with KMnO₄ oxidation. Scaling this requires continuous flow reactors to maintain temperature control .
Q. What in vitro models are appropriate for evaluating the anti-inflammatory potential of this compound?
Methodological Answer:
Enzyme Inhibition Assays :
- COX-2 Inhibition : Measure IC₅₀ values using a fluorometric kit (e.g., Cayman Chemical). Compare to ibuprofen as a positive control.
Cell-Based Models :
- LPS-induced inflammation in macrophages : Quantify TNF-α/IL-6 secretion via ELISA.
- NF-κB luciferase reporter assays : Validate transcriptional activity modulation .
Q. Table 2: Example Anti-Inflammatory Assay Parameters
| Assay Type | Key Metrics | Positive Control |
|---|---|---|
| COX-2 Inhibition | IC₅₀ (µM) | Celecoxib |
| TNF-α Secretion | % Inhibition at 10 µM | Dexamethasone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
